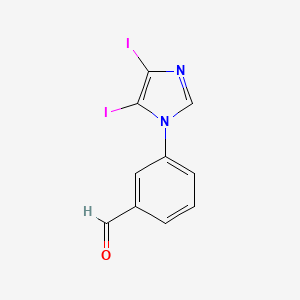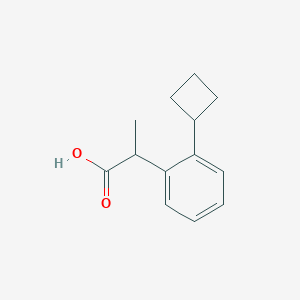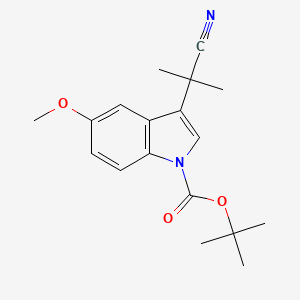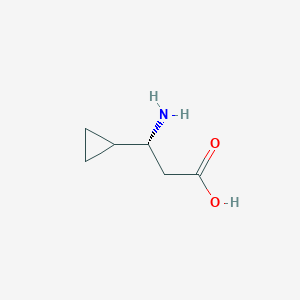![molecular formula C11H13N3O B13075002 2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B13075002.png)
2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed hydrogenation is also common in the reduction steps to introduce the aminophenyl group .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the production of polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the imidazole ring.
4-Aminophenethylalcohol: Another similar compound with different functional groups.
Uniqueness
2-[4-(3-aminophenyl)-1H-imidazol-1-yl]ethan-1-ol is unique due to the presence of both the imidazole ring and the aminophenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[4-(3-aminophenyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H13N3O/c12-10-3-1-2-9(6-10)11-7-14(4-5-15)8-13-11/h1-3,6-8,15H,4-5,12H2 |
InChI Key |
XZFQIKGDXLMCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN(C=N2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)







